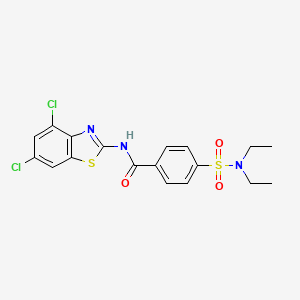![molecular formula C17H12ClFN2S B6579301 3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(4-fluorophenyl)pyridazine CAS No. 922943-36-0](/img/structure/B6579301.png)
3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(4-fluorophenyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(4-fluorophenyl)pyridazine (3-CMPF) is an organic compound that has been studied for its potential applications in the fields of medicine and scientific research. It is a heterocyclic compound with a five-member ring structure composed of two nitrogen atoms, one sulfur atom, one carbon atom, and one fluorine atom. The compound has been studied for its potential use in the synthesis of various drugs and biological compounds.
Mecanismo De Acción
The mechanism of action of 3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(4-fluorophenyl)pyridazine is not fully understood. However, it is believed that the compound interacts with proteins and other biomolecules in the body, affecting their structure and function. It is also believed that this compound may act as a ligand, binding to receptors on the surface of cells and affecting their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have anti-inflammatory, antifungal, and antibacterial properties. In addition, it has been shown to inhibit the growth of certain cancer cells. It has also been shown to have antioxidant and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(4-fluorophenyl)pyridazine in laboratory experiments include its low cost and ease of synthesis. In addition, the compound is relatively stable and can be stored for long periods of time without degrading. However, there are some limitations to using this compound in lab experiments, such as its low solubility in water and its potential toxicity.
Direcciones Futuras
The potential applications of 3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(4-fluorophenyl)pyridazine are still being explored. Future research could focus on developing new methods for synthesizing the compound, as well as exploring its potential applications in medicine and scientific research. In addition, further research could be conducted to better understand the biochemical and physiological effects of this compound and its mechanism of action. Finally, further research could be conducted to explore the potential interactions of this compound with other compounds and its potential toxicity.
Métodos De Síntesis
3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(4-fluorophenyl)pyridazine can be synthesized through a multi-step process involving several reactions. The first step involves the reaction of 2-chlorobenzaldehyde and sodium sulfide to form 2-chloromethylthiophenol. This compound is then treated with 4-fluorobenzoyl chloride to produce this compound. Other methods have been developed to synthesize this compound, such as the reaction of 2-chlorobenzyl alcohol and 4-fluorobenzoyl chloride, or the reaction of 2-chlorobenzaldehyde and 4-fluorobenzoyl chloride.
Aplicaciones Científicas De Investigación
3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(4-fluorophenyl)pyridazine has been studied for its potential applications in scientific research. It has been used in the synthesis of various biologically active compounds, such as antibiotics, anti-inflammatory agents, and antifungal agents. It has also been used to study the mechanism of action of various drugs and biological compounds. In addition, this compound has been used to study the structure and properties of various proteins and other biomolecules.
Propiedades
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-6-(4-fluorophenyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2S/c18-15-4-2-1-3-13(15)11-22-17-10-9-16(20-21-17)12-5-7-14(19)8-6-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRSLHZLYJNBCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-3-[2-(dimethylamino)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6579218.png)
![3-fluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6579226.png)
![4-[butyl(methyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B6579234.png)
![N-{[4-(2,5-dimethoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B6579242.png)
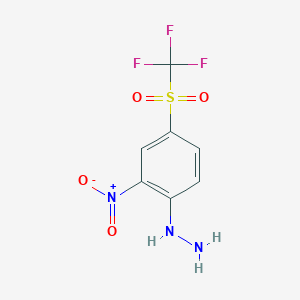
![4-(dimethylsulfamoyl)-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6579258.png)
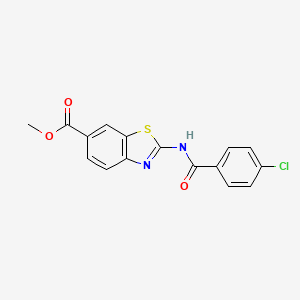
![N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide](/img/structure/B6579276.png)
![4-[cyclohexyl(ethyl)sulfamoyl]-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride](/img/structure/B6579280.png)
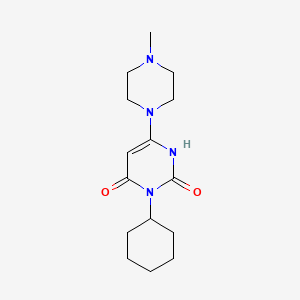
![4-{[4-(1,1-dioxo-1??,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]methyl}benzonitrile](/img/structure/B6579287.png)
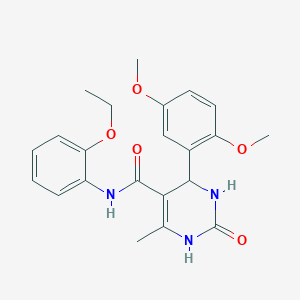
![2-(4-chlorophenoxy)-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide](/img/structure/B6579319.png)
